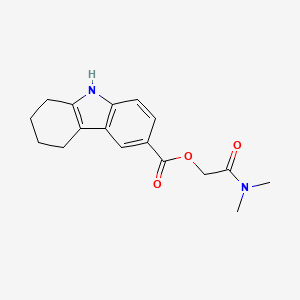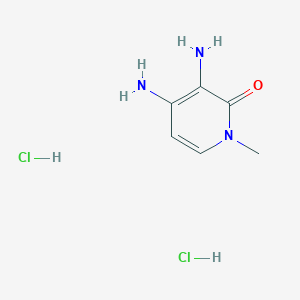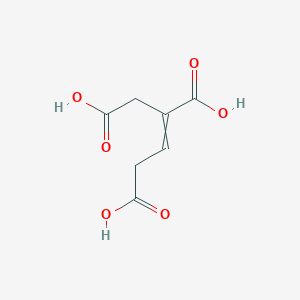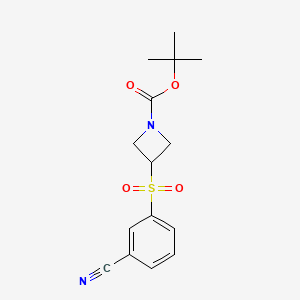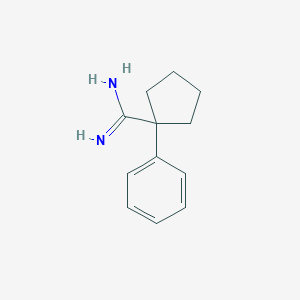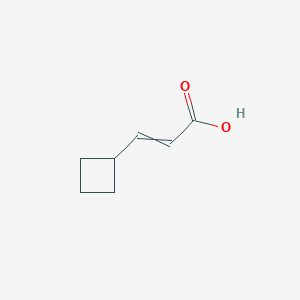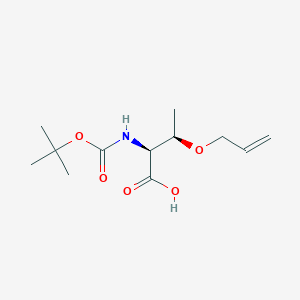
Tetramethylammonium ion hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylammonium ion hydrate is a quaternary ammonium compound with the chemical formula ( \text{N(CH}_3\text{)}_4^+ \cdot \text{H}_2\text{O} ). It is commonly encountered in the form of tetramethylammonium hydroxide, which is a strong base and is widely used in various chemical and industrial applications. The compound is known for its high solubility in water and its ability to form stable hydrates.
準備方法
Synthetic Routes and Reaction Conditions
Tetramethylammonium ion hydrate can be synthesized through the reaction of tetramethylammonium chloride with a strong base such as potassium hydroxide in a solvent like methanol. The reaction proceeds as follows: [ \text{N(CH}_3\text{)}_4^+ \text{Cl}^- + \text{KOH} \rightarrow \text{N(CH}_3\text{)}_4^+ \text{OH}^- + \text{KCl} ] The resulting tetramethylammonium hydroxide can then be crystallized to form its hydrate .
Industrial Production Methods
In industrial settings, tetramethylammonium hydroxide is typically produced by the electrolysis of tetramethylammonium chloride in an aqueous solution. The process involves the following steps:
- Dissolution of tetramethylammonium chloride in water.
- Electrolysis of the solution to produce tetramethylammonium hydroxide and chlorine gas.
- Crystallization of the hydroxide to obtain the hydrate form.
化学反応の分析
Types of Reactions
Tetramethylammonium ion hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion acts as a nucleophile.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve aqueous or alcoholic solutions.
Redox Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
Substitution Reactions: Products include various substituted ammonium compounds.
Redox Reactions: Products depend on the specific reagents used but can include oxidized or reduced forms of the compound.
科学的研究の応用
Tetramethylammonium ion hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is used in studies of ion channels and membrane transport due to its ability to mimic certain biological ions.
Medicine: It has applications in drug formulation and delivery systems.
Industry: Tetramethylammonium hydroxide is used in the production of semiconductors, as a developer in photolithography, and in the manufacture of various chemicals
作用機序
The mechanism of action of tetramethylammonium ion hydrate involves its interaction with molecular targets such as ion channels and enzymes. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor. The pathways involved include ion transport and signal transduction processes .
類似化合物との比較
Similar Compounds
Tetraethylammonium ion: Similar in structure but with ethyl groups instead of methyl groups.
Tetrapropylammonium ion: Contains propyl groups and has different solubility and reactivity properties.
Tetrabutylammonium ion: Larger alkyl groups lead to different physical and chemical properties.
Uniqueness
Tetramethylammonium ion hydrate is unique due to its small size and high solubility in water, which makes it particularly useful in aqueous reactions and biological studies. Its ability to form stable hydrates also distinguishes it from other quaternary ammonium compounds .
特性
分子式 |
C4H14NO+ |
|---|---|
分子量 |
92.16 g/mol |
IUPAC名 |
tetramethylazanium;hydrate |
InChI |
InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1; |
InChIキー |
WGTYBPLFGIVFAS-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


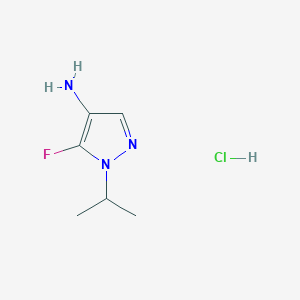

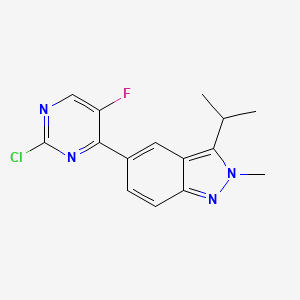
![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
